O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol
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Overview
Description
“O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol” is a chemical compound with the molecular formula C10H21IOSi . It has a molecular weight of 312.26 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of a butenol group that is substituted with an iodine atom and a tert-butyldimethylsilyl group . The exact structure can be found in the referenced sources .Scientific Research Applications
Decomposition and Conversion in Environmental Science
The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor provides insights into the decomposition of air toxics. This research demonstrates the feasibility of using a radio frequency (RF) plasma reactor for decomposing and converting MTBE into simpler compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene, highlighting the potential for environmental remediation applications (Hsieh et al., 2011).
Bioseparation Processes
The review on three-phase partitioning (TPP) as a platform for nonchromatographic bioseparation processes discusses rapid, green, and scalable approaches for separating bioactive molecules. This technology could be applicable for separating complex mixtures in food, cosmetics, and medicine, suggesting potential areas where O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol might find use in enhancing separation processes (Yan et al., 2018).
Catalytic Synthesis and Polymerization
Catalytic Non-Enzymatic Kinetic Resolution
A review covering the developments in catalytic non-enzymatic kinetic resolution (KR) of racemic substrates highlights the progress in chiral catalysts for asymmetric reactions. This area of synthetic organic chemistry could potentially benefit from the use of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol in developing new catalytic processes for achieving high enantioselectivity and yield (Pellissier, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl-[(E)-3-iodobut-2-enoxy]-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21IOSi/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7H,8H2,1-6H3/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQSJKGWNGCEOG-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO[Si](C)(C)C(C)(C)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO[Si](C)(C)C(C)(C)C)/I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21IOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451457 |
Source
|
Record name | tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol | |
CAS RN |
152893-54-4 |
Source
|
Record name | tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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